4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine
Description
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is a fluorinated piperidine derivative characterized by a phenoxy group substituted with both a fluorine atom at the para position and a trifluoromethyl group at the meta position. This structural configuration confers unique electronic and steric properties, making it valuable in medicinal chemistry as a pharmacophore for targeting receptors or enzymes. The compound (CAS No. 1188375-44-1) is primarily utilized as an intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents . Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom fine-tunes electronic interactions with biological targets .
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWOMXSULCORSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
-
N-Benzylation :
4-[4-(Trifluoromethoxy)phenoxy]pyridine reacts with benzyl halides (e.g., benzyl chloride) in acetonitrile at 80°C for 12 hours, forming N-benzylpyridinium salt (Yield: 85–90%). -
Partial Reduction :
Sodium borohydride in ethanol reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine (60–70% yield). -
Hydrogenolysis and Cyclization :
Catalytic hydrogenation (Pd/C, H₂, 50 psi) in HCl/EtOH cleaves the benzyl group and saturates the tetrahydropyridine to piperidine hydrochloride (75% yield). -
Free Base Formation :
Treatment with NaOH(aq) yields the final product (purity >98% by HPLC).
Table 1: Optimization of Hydrogenation Conditions
| Catalyst | Pressure (psi) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 25 | 75 |
| PtO₂ | 30 | 40 | 68 |
| Ra-Ni | 70 | 50 | 62 |
Method 2: Direct Hydrogenation of Pyridine Derivatives
Vaid et al. (2012) demonstrated a streamlined approach using imidazole intermediates:
Synthetic Pathway
-
Imidazole Formation :
Coupling 2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone with isonicotinamide using T3P (propylphosphonic anhydride) generates a bis-heterocyclic intermediate (82% yield). -
N-Alkylation :
Reaction with 2-chloro-N,N-dimethylethanamine in DMF at 100°C introduces the dimethylaminoethyl side chain (70% yield). -
Pyridine Hydrogenation :
Hydrogen gas (45 psi) over 10% Pd/C in methanol reduces the pyridine ring to piperidine (88% yield, 99.5% purity).
Key Advantages:
-
Avoids benzyl protection/deprotection steps.
-
Higher overall yield (65% vs. 52% for Method 1).
Method 3: Nucleophilic Aromatic Substitution
A less common route involves displacing a leaving group on the aryl ring with piperidine:
Reaction Parameters
-
Substrate : 4-Fluoro-3-(trifluoromethyl)phenol activated as its mesylate (MsCl, Et₃N).
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Nucleophile : Piperidine in DMSO at 120°C for 24 hours.
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Yield : 40–50% due to competing elimination side reactions.
Comparative Analysis of Methods
Table 2: Method Efficiency Metrics
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| 1 | 4 | 52 | 98 | High |
| 2 | 3 | 65 | 99.5 | Moderate |
| 3 | 1 | 45 | 95 | Low |
Method 1 excels in scalability but requires toxic benzyl halides. Method 2 offers superior yields and purity, making it preferable for API synthesis despite higher catalyst costs.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and trifluoromethyl groups.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bases: Used in nucleophilic substitution reactions to generate phenoxide ions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce various substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that modifications in the piperidine structure can enhance anticancer properties. For instance, derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Neuropharmacology : The compound has been explored for its interactions with neurotransmitter systems. Its ability to modulate serotonin receptors positions it as a candidate for treating mood disorders .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways:
- Monoacylglycerol Lipase (MAGL) : Inhibitors derived from this compound have shown promise in reducing MAGL activity, which is relevant for conditions such as obesity and pain management .
- Fatty Acid Amide Hydrolase (FAAH) : Similar derivatives have been tested for their selectivity against FAAH, indicating potential applications in pain relief and anxiety disorders .
Case Study 1: Anticancer Activity
A study compared various derivatives of this compound, revealing that specific substitutions enhanced antiproliferative effects against leukemia cell lines. The findings indicated that compounds with increased hydrophobicity exhibited stronger activity due to improved membrane permeability .
Case Study 2: Neurotransmitter Interaction
In a pharmacological study, a derivative of this compound was shown to selectively bind to serotonin receptors, leading to significant alterations in serotonin signaling pathways. This suggests its potential use in developing treatments for depression and anxiety disorders .
Data Tables
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride
- Molecular Formula: C₁₂H₁₅ClF₃NO
- Key Features : Lacks the 4-fluoro substituent present in the target compound. The hydrochloride salt form improves solubility but may alter pharmacokinetics.
- Applications : Used in preclinical studies for CNS disorders due to its ability to modulate neurotransmitter receptors .
4-(4-Trifluoromethoxyphenyl)piperidine
- Molecular Formula: C₁₂H₁₄F₃NO
- Key Features : Substitutes the trifluoromethyl group with a trifluoromethoxy group at the para position.
- Applications : Demonstrates calcium-channel-blocking activity in cardiovascular research .
- Comparison : The trifluoromethoxy group introduces stronger electron-withdrawing effects, which may enhance receptor affinity but reduce metabolic stability relative to the trifluoromethyl group in the target compound .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride
- Molecular Formula: C₁₁H₁₃ClF₃NO
- Key Features : Replaces the piperidine ring with a pyrrolidine ring, reducing ring size and altering conformational flexibility.
- Applications : Explored in analgesic drug development due to its interaction with opioid receptors .
Pharmacological and Functional Comparisons
Calcium-Channel-Blocking Activity
- Compound 93 (4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine): Exhibits potent calcium-channel-blocking activity (IC₅₀ = 0.12 µM) and antihypertensive effects in spontaneously hypertensive rats (SHR). Its bis(4-fluorophenyl) group enhances dipole interactions with the channel .
- Comparison : The target compound’s 3-(trifluoromethyl) group provides stronger electron-withdrawing effects than 4-fluorophenyl, which may improve binding to voltage-gated calcium channels but requires empirical validation .
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a phenoxy group that contains a trifluoromethyl and a fluorine atom. This configuration is believed to enhance its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through pathways involving the PI3K/AKT signaling cascade .
Antimicrobial Activity
Piperidine derivatives have also shown promising antimicrobial effects. The presence of fluorinated groups can enhance the antibacterial potency against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported in the low mg/mL range .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of similar piperidine compounds on human cancer cell lines (e.g., HepG2 and HCT-116), reporting IC50 values ranging from 13.6 to 22.5 µg/mL, indicating significant potential for therapeutic application against liver and colon cancers .
- Enzyme Inhibition : Research on arylsulfonamide derivatives highlighted the importance of trifluoromethyl substitutions in enhancing selectivity and potency against specific enzymes like ADAMTS7, which are implicated in cancer metastasis .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-(4-fluoro-3-(trifluoromethyl)phenoxy)piperidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or hydrolysis of intermediates. For example, hydrolysis of halo-substituted precursors (e.g., chloro or bromo derivatives) using bases like NaOH in solvent systems such as amides, sulfoxides, or cyclic ethers is effective . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How can the structural integrity of this compound be confirmed during synthesis?
- Methodology : Use NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to verify substituent positions and purity. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as in structurally similar spiropiperidines) resolves stereochemistry and bond angles . HPLC with UV detection (≥98% purity) ensures minimal byproducts .
Q. What safety precautions are critical when handling this compound?
- Methodology : Follow protocols for fluorinated aromatics and piperidines. Use PPE (gloves, goggles), avoid inhalation (H313 risk), and store in dry, inert atmospheres (e.g., argon) to prevent degradation . Emergency measures include P301+P310 (call poison center if ingested) and P501 (dispose via approved waste streams) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacological activity compared to non-fluorinated analogs?
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing -CF3 with -CH3 or -Cl). Evaluate binding affinity (e.g., radioligand assays for receptor targets like 5-HT) and metabolic stability (e.g., microsomal incubation). Fluorine’s electron-withdrawing effect enhances membrane permeability and bioavailability .
Q. What strategies mitigate off-target effects of this compound in CNS applications?
- Methodology : Use molecular docking to predict off-target interactions (e.g., with monoamine transporters). Functional assays (calcium flux, cAMP) validate selectivity. Introduce steric hindrance (e.g., methyl groups on the piperidine ring) to reduce non-specific binding .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodology : Apply DFT calculations to identify metabolic soft spots (e.g., benzylic C-H bonds). Introduce deuterium or bulky substituents to block cytochrome P450 oxidation. Validate with in vitro hepatocyte models and LC-MS metabolite profiling .
Q. Why might in vitro and in vivo efficacy data diverge for this compound?
- Methodology : Assess pharmacokinetic parameters (e.g., plasma protein binding, logP) to explain bioavailability gaps. Use PET imaging with radiolabeled analogs (e.g., <sup>18</sup>F) to track tissue distribution. Cross-validate in 3D cell cultures or organoids to bridge in vitro-in vivo translation .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology : Replicate protocols with strict control of variables (e.g., solvent dryness, inert atmosphere). Characterize intermediates (e.g., via TLC or GC-MS) to identify side reactions. Collaborate with open-data platforms to share raw spectra and chromatograms for peer validation .
Q. What explains conflicting bioactivity data across different cell lines?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use isogenic cell lines to isolate genetic variables. Perform dose-response curves with positive controls (e.g., known inhibitors) to calibrate sensitivity .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
